1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-(1-phenylethylidene)hydrazinecarbimidothioate
Description
1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-(1-phenylethylidene)hydrazinecarbimidothioate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an ethoxyphenyl group, a pyrrolidinyl ring, and a hydrazinecarbimidothioate moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Properties
Molecular Formula |
C21H22N4O3S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-phenylethylideneamino]carbamimidothioate |
InChI |
InChI=1S/C21H22N4O3S/c1-3-28-17-11-9-16(10-12-17)25-19(26)13-18(20(25)27)29-21(22)24-23-14(2)15-7-5-4-6-8-15/h4-12,18H,3,13H2,1-2H3,(H2,22,24)/b23-14+ |
InChI Key |
XZXKNQMGXRVEDQ-OEAKJJBVSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)S/C(=N\N=C(/C)\C3=CC=CC=C3)/N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NN=C(C)C3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-(1-phenylethylidene)hydrazinecarbimidothioate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the pyrrolidinyl ring, followed by the introduction of the ethoxyphenyl group and the hydrazinecarbimidothioate moiety. Common reagents used in these reactions include ethyl bromide, phenylhydrazine, and thiocarbonyldiimidazole. The reaction conditions often involve refluxing in organic solvents such as ethanol or dichloromethane, with the use of catalysts like triethylamine to facilitate the reactions.
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-(1-phenylethylidene)hydrazinecarbimidothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or alcohols.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.
Scientific Research Applications
1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-(1-phenylethylidene)hydrazinecarbimidothioate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-(1-phenylethylidene)hydrazinecarbimidothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-(1-phenylethylidene)hydrazinecarbimidothioate can be compared with other similar compounds, such as:
N-(4-Ethoxyphenyl)-4-oxo-4-(2-(1-phenylethylidene)hydrazino)butanamide: This compound shares a similar ethoxyphenyl group and hydrazine moiety but differs in the structure of the central ring.
3-(2-Methoxyphenyl)-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide: This compound has a similar hydrazinecarbimidothioate moiety but features a pyrazole ring instead of a pyrrolidinyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
